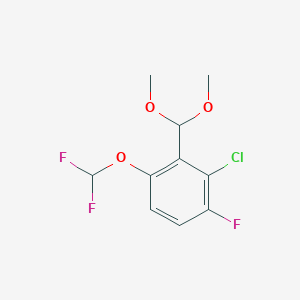
2-Chloro-4-difluoromethoxy-3-dimethoxymethyl-1-fluorobenzene
Cat. No. B8406413
M. Wt: 270.63 g/mol
InChI Key: DZDBKVMDWIZBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08445510B2
Procedure details


In a single neck flask, 3-chloro-2-dimethoxymethyl-4-fluorophenol (22 g, 100 mmol), sodium chlorodifluoroactate (30.3 g, 200 mmol) and potassium carbonate (27.5 g, 200 mmol) were taken up in DMF (145 mL) under nitrogen atmosphere and heated at 90° C. for 16 h. The reaction mixture was cooled to room temperature, poured into water and extracted with ethyl acetate (2×200 mL, 100 mL). The combined organic layers were washed with water, dried over sodium sulfate, filtered and concentrated to give crude product, which was purified by column chromatography on silica gel using 10% ethyl acetate in hexane as an eluent to give 17 g (63% yield) of the title compound. 1H NMR (CDCl3, 300 MHz): δ=7.11-7.13 (m, 2H), 6.45 (t, J=75 Hz, 1H), 5.70 (s, 1H), 3.46 (s, 6H).
Name
3-chloro-2-dimethoxymethyl-4-fluorophenol
Quantity
22 g
Type
reactant
Reaction Step One





Name
Yield
63%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH:10]([O:13][CH3:14])[O:11][CH3:12])=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].Cl[C:16]([F:21])([F:20])C([O-])=O.[Na+].C(=O)([O-])[O-].[K+].[K+].O>CN(C=O)C>[Cl:1][C:2]1[C:3]([CH:10]([O:13][CH3:14])[O:11][CH3:12])=[C:4]([O:9][CH:16]([F:21])[F:20])[CH:5]=[CH:6][C:7]=1[F:8] |f:1.2,3.4.5|
|
Inputs


Step One
|
Name
|
3-chloro-2-dimethoxymethyl-4-fluorophenol
|
|
Quantity
|
22 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(C=CC1F)O)C(OC)OC
|
|
Name
|
|
|
Quantity
|
30.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)[O-])(F)F.[Na+]
|
|
Name
|
|
|
Quantity
|
27.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
145 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (2×200 mL, 100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give crude product, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by column chromatography on silica gel using 10% ethyl acetate in hexane as an eluent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC(=C1C(OC)OC)OC(F)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17 g | |
| YIELD: PERCENTYIELD | 63% | |
| YIELD: CALCULATEDPERCENTYIELD | 62.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
